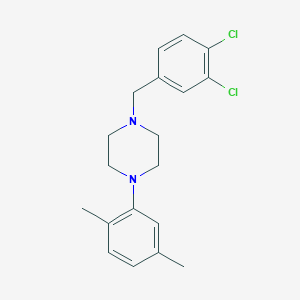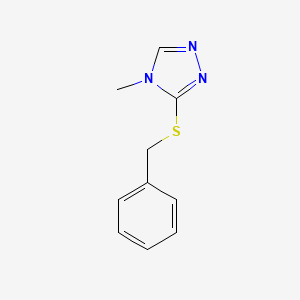![molecular formula C16H18N2O3S B5878711 N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMSB is a small molecule inhibitor that has been shown to have promising anticancer properties.
Mechanism of Action
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that has been implicated in cell proliferation, apoptosis, and angiogenesis. Inhibition of CK2 by N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide may lead to the inhibition of these processes, resulting in the anticancer and anti-inflammatory effects observed.
Biochemical and Physiological Effects
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX. Carbonic anhydrase IX is overexpressed in various cancers and is involved in tumor growth and metastasis. Inhibition of carbonic anhydrase IX by N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide in lab experiments is its high purity and good yield. This allows for accurate and reproducible results. However, one limitation of using N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide is its limited solubility in water. This can make it difficult to use in certain experiments, such as those involving cell culture.
Future Directions
There are several future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide. One area of interest is the development of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide and its effects on different cancer cell lines.
Synthesis Methods
The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide involves the reaction of 4-aminobenzenesulfonamide with 3-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide. This method has been optimized to yield high purity N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide with a good yield.
Scientific Research Applications
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells. In addition to its anticancer properties, N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-4-6-13(11-12)16(19)17-14-7-9-15(10-8-14)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZJJZHWSZCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)
![6-bromo-N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5878637.png)
![1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)
![3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5878648.png)

![3,4-dimethoxy-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5878660.png)
![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)
![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)
![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)

![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
